molecular formula C9H13BrClNO B2941575 4-(3-aminopropyl)-2-bromophenol hydrochloride CAS No. 2470436-82-7

4-(3-aminopropyl)-2-bromophenol hydrochloride

Cat. No.: B2941575
CAS No.: 2470436-82-7
M. Wt: 266.56
InChI Key: VTZJEFACDYMIPA-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-2-bromophenol hydrochloride is a halogenated phenolic compound featuring an aminopropyl side chain and a bromine substituent on the aromatic ring. Its molecular formula is C₉H₁₁BrClNO, combining a phenol core with a protonated amine group (as hydrochloride salt).

Properties

IUPAC Name

4-(3-aminopropyl)-2-bromophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c10-8-6-7(2-1-5-11)3-4-9(8)12;/h3-4,6,12H,1-2,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZJEFACDYMIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCN)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropyl)-2-bromophenol hydrochloride typically involves the bromination of phenol followed by the introduction of the aminopropyl group. One common method includes:

    Bromination of Phenol: Phenol is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the ortho position.

    Introduction of Aminopropyl Group: The brominated phenol is then reacted with 3-aminopropylamine under controlled conditions to attach the aminopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropyl)-2-bromophenol hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenol derivatives with reduced bromine.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-aminopropyl)-2-bromophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-(3-aminopropyl)-2-bromophenol hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 4-(3-aminopropyl)-2-bromophenol hydrochloride and related compounds:

Compound Name Molecular Formula Key Structural Features Notable Properties
This compound C₉H₁₁BrClNO Bromophenol + aminopropyl chain High polarity due to phenol and amine; electrophilic bromine
4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride C₁₁H₁₄ClN₂O₂ Benzoxazinone ring + aminopropyl chain Enhanced ring stability; ketone group may reduce acidity vs. phenol
1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride C₁₆H₁₈Br₂ClN Two bromophenyl groups + methylamine High lipophilicity; potential for π-π stacking
2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride C₁₁H₁₄ClNO₃ Phenoxyacetic acid + aminopropyl chain Increased water solubility via carboxylic acid ionization
TCO-Amine Hydrochloride C₁₂H₂₂ClN₂O₂ Cyclooctenyl carbamate + aminopropyl chain Click chemistry applications; carbamate stability
5-Amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride C₁₃H₁₅ClFN₅ Pyrazole + fluorophenyl + aminopropyl chain Fluorine’s electronegativity vs. bromine’s polarizability

Functional and Reactivity Differences

  • Bromine vs. Fluorine Substituents: The bromine in the target compound facilitates nucleophilic aromatic substitution, whereas fluorine in analogs (e.g., 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-pyrazole) enhances electron-withdrawing effects, altering electronic distribution and binding affinities .
  • Phenol vs. Benzoxazinone: The phenol group in the target compound offers strong acidity (pKa ~10) compared to the benzoxazinone derivative’s ketone, which lacks ionizable protons.
  • Aminopropyl Chain Utility: The aminopropyl moiety is common across analogs but serves distinct roles. In TCO-Amine Hydrochloride, it enables bioorthogonal conjugation via trans-cyclooctene click chemistry, whereas in the target compound, it may enhance membrane permeability or protein interactions .

Biological Activity

4-(3-Aminopropyl)-2-bromophenol hydrochloride is a compound characterized by its unique structural features, which include a bromophenol core and an aminopropyl side chain. This combination allows the compound to exhibit various biological activities, making it a subject of interest in multiple scientific domains, including medicinal chemistry, biochemistry, and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C9H13BrClNO. The presence of both bromine and amine functional groups in its molecular structure enables it to participate in diverse chemical reactions and biological interactions.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions may contribute to its antimicrobial effects.
  • Anticancer Activity : Investigations into the compound's anticancer properties have shown promising results. It may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways or the modulation of gene expression.
  • Enzyme Interaction : The compound has been studied for its role as a probe in biochemical pathways, potentially interacting with enzymes to alter their activity. This feature could be leveraged for therapeutic applications or in drug design.

The mechanism of action of this compound involves its interaction with specific molecular targets. The aminopropyl group facilitates binding to proteins and enzymes, potentially inhibiting their activity or altering their function. The bromine atom can participate in halogen bonding, enhancing the compound's interactions with biological molecules.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against certain bacterial strains.
  • Cancer Cell Line Research : In vitro studies using human cancer cell lines revealed that the compound can induce apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated increased annexin V-FITC staining in treated cells, suggesting early apoptotic events .
  • Enzyme Inhibition Assays : The compound was evaluated for its ability to inhibit various enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit lactate dehydrogenase (LDH) activity, which is crucial for cancer cell metabolism .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique biological properties of this compound:

Compound NameStructural FeaturesUnique Aspects
2-(3-Aminopropyl)-4-bromophenolBromophenol core with an aminopropyl groupDifferent position of bromine affects reactivity
2-(3-Aminopropyl)-3-bromophenolSimilar structure but bromine at 3-positionPotentially different biological properties
4-(Benzyloxy)-2-bromophenolContains a benzyloxy group instead of aminopropylDifferent functional group impacts reactivity
2-BromophenolLacks the aminopropyl side chainSimpler structure may limit reactivity

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